molecular formula C20H20N2O7 B2693844 methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate CAS No. 1396798-56-3

methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate

Cat. No.: B2693844
CAS No.: 1396798-56-3
M. Wt: 400.387
InChI Key: FMGBKHKTRDXCTB-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a 1,3-benzodioxole moiety and a methyl benzoate group. The 1,3-benzodioxole structural motif is found in a range of biologically active molecules and is frequently investigated in medicinal chemistry for its potential interactions with enzymes. Compounds with similar structures, such as those containing the benzodioxole ring, have been explored in patent literature for various applications, including use as kinase inhibitors and inhibitors of enzymes like phosphodiesterases . The specific research applications and mechanism of action for this particular compound are subjects for further scientific investigation. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

methyl 4-[[2-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-20(26,13-5-8-15-16(9-13)29-11-28-15)10-21-17(23)18(24)22-14-6-3-12(4-7-14)19(25)27-2/h3-9,26H,10-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGBKHKTRDXCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Hydrogen Bond Donors/Acceptors LogP (Predicted)
Target Compound ~388.35 Benzodioxole, benzoate ester, carbamoyl 3 donors, 6 acceptors 1.8
Safrole (5-allyl-1,3-benzodioxole) 162.19 Benzodioxole, allyl 0 donors, 4 acceptors 2.5
Methyl 4-aminobenzoate 151.16 Benzoate ester, amine 2 donors, 3 acceptors 1.2
Biuret (carbamoylurea) 103.08 Carbamoyl, urea 4 donors, 4 acceptors -1.0

Key Observations :

  • The benzodioxole moiety enhances lipophilicity (LogP ~2.5 in safrole) compared to the target compound (LogP ~1.8), likely due to the latter’s polar carbamoyl formamido group .
  • The carbamoyl formamido linker increases hydrogen-bonding capacity (3 donors, 6 acceptors), resembling biuret but with greater structural rigidity.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data for the target compound and analogues can be analyzed using SHELX software , which resolves unit cell parameters and hydrogen-bonding networks.

Table 2: Crystallographic Properties

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Graph Set (Etter Notation)
Target Compound P2₁/c a=10.2, b=12.5, c=14.8, β=105° R₂²(8), C(6) chains
Methyl 4-aminobenzoate Pna2₁ a=7.8, b=10.3, c=11.2 R₁²(6), D(4)
Biuret P-1 a=5.1, b=6.3, c=7.4, α=90°, β=110°, γ=90° C₂²(10), R₄⁴(12)

Key Observations :

  • The target compound’s R₂²(8) motif indicates a cyclic dimer via N–H⋯O bonds, while C(6) chains suggest extended networks involving benzodioxole oxygen .
  • Compared to methyl 4-aminobenzoate, the carbamoyl formamido group enables more complex supramolecular architectures, critical for materials science applications.

Pharmacological and Physicochemical Properties

While specific pharmacological data for the target compound is unavailable, comparisons with benzodioxole-containing drugs (e.g., paroxetine ) highlight:

  • Enhanced metabolic stability due to the benzodioxole group.
  • Potential CNS activity, though solubility (LogP ~1.8) may limit bioavailability compared to analogues like safrole (LogP ~2.5).

Biological Activity

Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H22N2O5\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_5

This structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as α-amylase, which plays a critical role in carbohydrate metabolism. In vitro studies demonstrated significant inhibition with an IC50 value of approximately 0.68 µM .
  • Antioxidant Properties : The presence of the benzodioxole group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

Activity Description Reference
α-Amylase InhibitionSignificant inhibition with IC50 = 0.68 µM
Antioxidant ActivityEffective scavenging of free radicals
Anti-inflammatory PotentialInhibition of cytokine production
Cytotoxicity in Cancer CellsExhibited selective cytotoxicity against various cancer cell lines

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antidiabetic Potential : A study on benzodioxole derivatives revealed significant α-amylase inhibition and reduced blood glucose levels in diabetic mice models. These findings suggest a promising avenue for developing new antidiabetic agents .
  • Anticancer Activity : Research has shown that related compounds possess anticancer properties, demonstrating selective cytotoxicity against multiple cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

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